

(3-Methyloxetan-3-yl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methyloxetan-3-yl)methanamine

Cat. No.: B121042

[Get Quote](#)

(3-Methyloxetan-3-yl)methanamine is a key building block in modern medicinal chemistry, valued for its integral oxetane scaffold. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its strategic application in drug design, tailored for researchers, scientists, and drug development professionals. The incorporation of the 3-methyl-3-aminomethyl oxetane motif is a strategic approach to enhance the physicochemical properties of drug candidates.

Commercial Availability and Physicochemical Properties

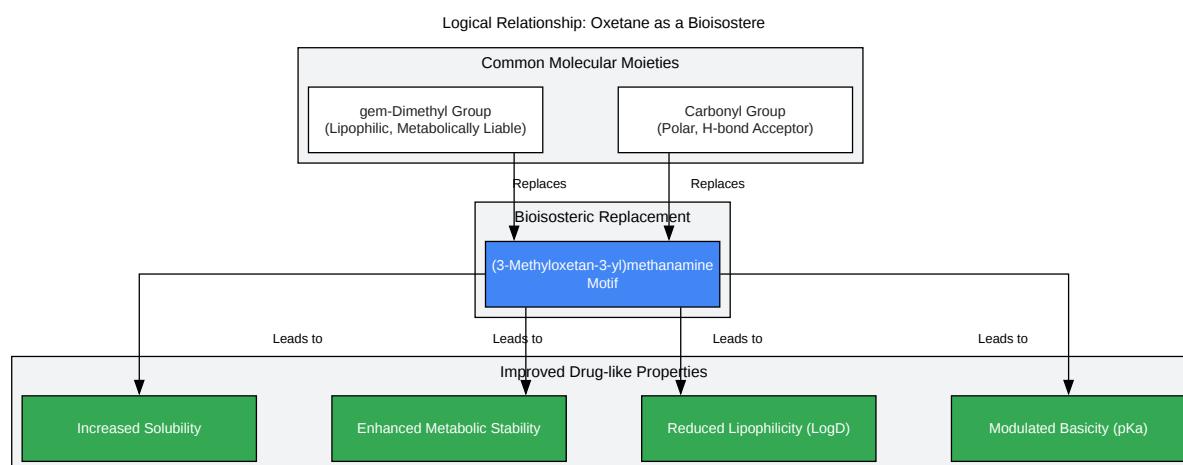
(3-Methyloxetan-3-yl)methanamine is readily available from several commercial suppliers, typically as a colorless to light yellow liquid. It is also offered as a hydrochloride salt, which can improve its handling and solubility characteristics.

Supplier Information

Supplier	Product Name	CAS Number	Purity	Notes
Tokyo Chemical Industry (TCI)	(3-Methyloxetan-3-yl)methanamine	153209-97-3	>98.0% (GC)	Also available in various global locations. [1]
Sigma-Aldrich	1-(3-Methyloxetan-3-yl)methanamine AldrichCPR	Not specified (MDL: MFCD08703640)	Not specified	Sold "as-is" for early discovery research; buyer assumes responsibility for purity confirmation. [2] [3]
ENAO Chemical Co., Ltd	(3-Methyloxetan-3-yl)methanamine	153209-97-3	97%	Pricing available for various quantities. [4]
Biosynth	(3-Methyloxetan-3-yl)methanamine hydrochloride	1314788-89-0	Not specified	Available as the hydrochloride salt for research purposes. [5]
Amerigo Scientific	1-(3-Methyloxetan-3-yl)methanamine	Not specified	Not specified	Listed under chemical building blocks for life science. [6]

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	Sigma-Aldrich[3], TCI[7]
Molecular Weight	101.15 g/mol	Sigma-Aldrich[3]
Appearance	Colorless to Light yellow clear liquid	TCI[7]
CAS Number	153209-97-3	TCI[7]
MDL Number	MFCD08703640	Sigma-Aldrich[3]
InChI Key	MCPRXSXYXHMCKF-UHFFFAOYSA-N	Sigma-Aldrich[8]
SMILES	CC1(CN)COC1	Sigma-Aldrich[8]
Flash Point	23 °C (73.4 °F)	Sigma-Aldrich[8]


Strategic Role in Medicinal Chemistry: Bioisosterism

The oxetane ring, particularly a 3,3-disubstituted pattern as seen in **(3-Methyloxetan-3-yl)methanamine**, has gained significant attention as a valuable motif in drug discovery. It primarily serves as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][9][10] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic (ADME) and pharmacodynamic properties.

The key advantages of using the oxetane scaffold include:

- Improved Physicochemical Properties: As a polar substitute for a nonpolar gem-dimethyl group, the oxetane moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogD), which is often beneficial for a compound's pharmacokinetic profile.[10]
- Enhanced Metabolic Stability: The oxetane ring is generally more stable and resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups, which are susceptible to oxidation.[10]

- Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be advantageous for optimizing a compound's off-target profile, such as reducing hERG channel inhibition.[10]
- Vectorial Exit and Novelty: The defined three-dimensional structure of the oxetane provides a vector for exiting a binding pocket in a specific direction and introduces novelty to molecular scaffolds, which is important for intellectual property.

[Click to download full resolution via product page](#)

Diagram 1: The role of the oxetane motif as a bioisostere.

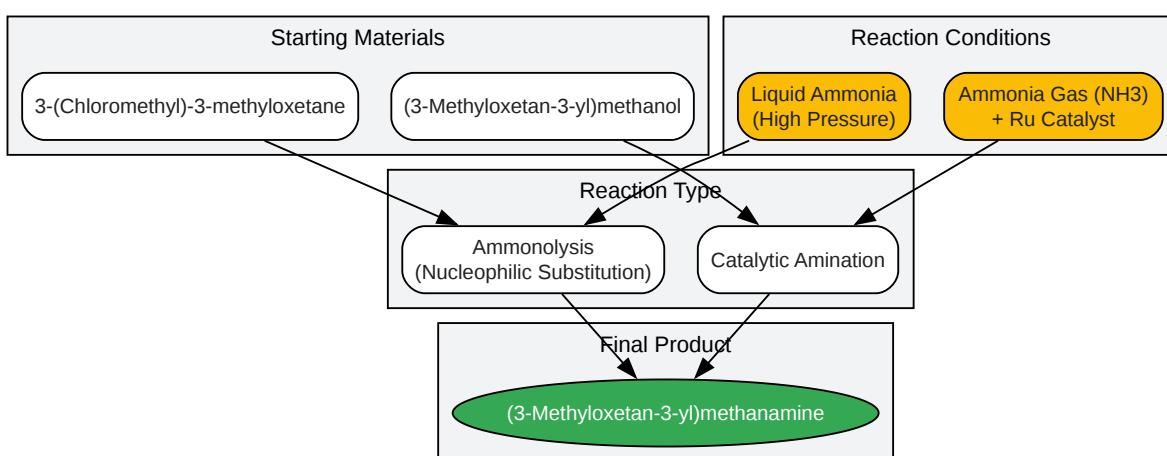
Experimental Protocols: Synthesis of (3-Methyloxetan-3-yl)methanamine

Several synthetic routes to **(3-Methyloxetan-3-yl)methanamine** have been described in the literature, primarily in patents focused on scalable chemical production. These methods typically start from commercially available precursors.

Method 1: From 3-(Chloromethyl)-3-methyloxetane (via Ammonolysis)

This method involves the reaction of a halo-substituted oxetane with ammonia under pressure. This is a direct nucleophilic substitution reaction where ammonia displaces the chloride.

- Reactants: 3-(Chloromethyl)-3-methyloxetane, liquid ammonia.[\[11\]](#)
- Apparatus: A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.
- Procedure:
 - The reactor is sealed and cooled.
 - Liquid ammonia is introduced into the reactor.
 - The mixture is heated, causing the internal pressure to rise. The reaction is stirred under these conditions for a specified time.
 - After cooling and venting the excess ammonia, the reaction mixture is worked up.
 - Purification, typically via distillation, yields **(3-Methyloxetan-3-yl)methanamine**.
- Reference: This process is described in patent CN101638399, as cited in patent WO2013169531A1.[\[11\]](#)


Method 2: From (3-Methyloxetan-3-yl)methanol (via Catalytic Amination)

This route involves the direct amination of the corresponding alcohol using ammonia in the presence of a metal catalyst.

- Reactants: (3-Methyloxetan-3-yl)methanol, ammonia.[\[11\]](#)

- Catalyst: A Ruthenium-based catalyst is typically used.[11]
- Procedure:
 - (3-Methyloxetan-3-yl)methanol and the Ruthenium catalyst are loaded into a suitable pressure vessel.
 - The vessel is purged and then pressurized with ammonia gas (e.g., to 7.5 atmospheres). [11]
 - The reaction is heated and stirred for the required duration to facilitate the conversion of the alcohol to the primary amine.
 - Upon completion, the vessel is cooled, the pressure is released, and the catalyst is filtered off.
 - The crude product is then purified to afford the final amine.
- Reference: This method is described by C. Gunanathan et al. in Angew. Chem. Int. Ed. 47:8661 (2008), as cited in patent WO2013169531A1.[11]

General Synthetic Workflow for (3-Methyloxetan-3-yl)methanamine

[Click to download full resolution via product page](#)

Diagram 2: Synthetic pathways to **(3-Methyloxetan-3-yl)methanamine**.

Conclusion

(3-Methyloxetan-3-yl)methanamine is a commercially accessible and highly valuable building block for drug discovery and development. Its utility stems from the advantageous properties of the 3,3-disubstituted oxetane core, which functions as an effective bioisostere for gem-dimethyl and carbonyl groups. By leveraging this motif, medicinal chemists can strategically enhance the solubility, metabolic stability, and other critical drug-like properties of new chemical entities. The availability of scalable synthetic protocols further solidifies its importance for programs advancing from lead optimization to clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy (3-Fluorooxetan-3-yl)methanamine hydrochloride | 2913268-36-5 [smolecule.com]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [connectjournals.com](https://www.connectjournals.com) [connectjournals.com]
- 8. 1-(3-Methyloxetan-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]
- 11. [WO2013169531A1](https://patents.google.com/patent/WO2013169531A1) - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(3-Methyloxetan-3-yl)methanamine: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121042#commercial-availability-of-3-methyloxetan-3-yl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com